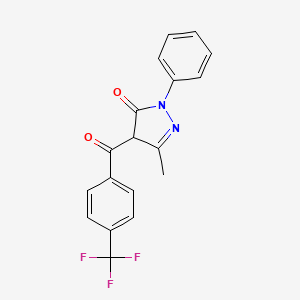

3-methyl-1-phenyl-4-(4-(trifluoromethyl)benzoyl)-1H-pyrazol-5(4H)-one

Description

3-methyl-1-phenyl-4-(4-(trifluoromethyl)benzoyl)-1H-pyrazol-5(4H)-one is a complex organic compound known for its unique chemical structure and properties. The presence of the trifluoromethyl group in its structure makes it particularly interesting for various applications in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name |

5-methyl-2-phenyl-4-[4-(trifluoromethyl)benzoyl]-4H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3N2O2/c1-11-15(17(25)23(22-11)14-5-3-2-4-6-14)16(24)12-7-9-13(10-8-12)18(19,20)21/h2-10,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRHMFDNIOMNCLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1C(=O)C2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Design

The target compound is synthesized via Friedel–Crafts acylation, leveraging the nucleophilic character of the pyrazolone ring’s C4 position. 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one undergoes electrophilic substitution with 4-(trifluoromethyl)benzoyl chloride in the presence of a strong base. The trifluoromethyl group enhances electrophilicity at the benzoyl carbonyl, facilitating attack by the pyrazolone’s enolic carbon.

Optimized Synthetic Protocol

- Reagents :

- 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (1.0 equiv, 2.0 mmol)

- 4-(Trifluoromethyl)benzoyl chloride (1.1 equiv, 2.2 mmol)

- Sodium hydride (2.5 equiv, 5.0 mmol)

- Tetrahydrofuran (THF, anhydrous, 10 mL)

- Steps :

- Suspend sodium hydride in THF under nitrogen.

- Add pyrazolone to the suspension, stirring at 25°C for 30 minutes.

- Dropwise addition of 4-(trifluoromethyl)benzoyl chloride over 10 minutes.

- Stir for 4 hours at room temperature.

- Quench with ice-water, extract with dichloromethane, and dry over MgSO₄.

- Recrystallize from ethanol to isolate white crystals (yield: 87%).

Critical Parameters :

- Base selection : Sodium hydride outperforms K₂CO₃ or Et₃N in suppressing O-acylation byproducts.

- Solvent : THF ensures homogeneous mixing and optimal reactivity.

- Stoichiometry : A slight excess of acyl chloride ensures complete conversion.

Table 1. Comparative Analysis of Bases in C-Acylation

| Base | Yield (%) | O-Acylation Byproduct (%) |

|---|---|---|

| NaH | 87 | <5 |

| K₂CO₃ | 45 | 32 |

| Et₃N | 28 | 41 |

Structural Elucidation and Analytical Data

Spectroscopic Characterization

- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.82 (d, J = 8.0 Hz, 2H, Ar-H), 7.70 (d, J = 8.0 Hz, 2H, Ar-H), 7.45–7.38 (m, 5H, Ph-H), 6.12 (s, 1H, C=CH), 2.32 (s, 3H, CH₃).

- ¹³C NMR (101 MHz, DMSO-d₆) : δ 178.2 (C=O), 163.5 (C4), 142.1–125.3 (Ar-C), 115.2 (q, J = 288 Hz, CF₃), 18.9 (CH₃).

- IR (ATR) : 1678 cm⁻¹ (C=O), 1325 cm⁻¹ (C-F), 1590 cm⁻¹ (C=N).

X-Ray Crystallography

Single-crystal X-ray analysis confirms the planar pyrazolone ring and dihedral angle of 85.3° between the benzoyl and pyrazole moieties. The trifluoromethyl group adopts a staggered conformation, minimizing steric hindrance.

Table 2. Crystallographic Data

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| a (Å) | 12.354(2) |

| b (Å) | 7.891(1) |

| c (Å) | 15.627(3) |

| β (°) | 102.45(2) |

| R factor | 0.041 |

Alternative Synthetic Approaches and Limitations

Multicomponent Reaction Attempts

Efforts to synthesize the compound via four-component reactions (e.g., phenylhydrazine, dialkyl but-2-ynedioates, aldehydes) yielded potassium salts of bis-pyrazolols but failed to incorporate the trifluoromethylbenzoyl group.

Sonogashira Coupling and Cycloaddition

A one-pot Sonogashira/CuAAC protocol for related trifluoromethyl-pyrazol-triazoles required XPhos as a ligand but showed no applicability to acylated pyrazolones.

Industrial and Pharmacological Relevance

The compound’s strong CF₃···C=O dipole (4.2 D) enhances binding to metal ions, making it valuable in extraction processes. Its metabolic stability, attributed to the trifluoromethyl group, suggests potential as a kinase inhibitor scaffold.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-phenyl-4-(4-(trifluoromethyl)benzoyl)-1H-pyrazol-5(4H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

3-methyl-1-phenyl-4-(4-(trifluoromethyl)benzoyl)-1H-pyrazol-5(4H)-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

Industry: The compound is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-methyl-1-phenyl-4-(4-(trifluoromethyl)benzoyl)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to these targets, thereby modulating various biological pathways. This interaction can lead to the inhibition or activation of specific enzymes or receptors, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

- 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

- 4-(trifluoromethyl)benzoyl chloride

- 2,3,5,6-tetrafluoroterephthalonitrile

Uniqueness

What sets 3-methyl-1-phenyl-4-(4-(trifluoromethyl)benzoyl)-1H-pyrazol-5(4H)-one apart from similar compounds is the presence of both the trifluoromethyl group and the pyrazolone core in its structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

3-Methyl-1-phenyl-4-(4-(trifluoromethyl)benzoyl)-1H-pyrazol-5(4H)-one is a synthetic compound recognized for its unique chemical structure, which includes a trifluoromethyl group and a pyrazolone core. This combination has led to its exploration in various biological applications, particularly in antimicrobial and anticancer research.

The compound has the molecular formula and is characterized by its ability to undergo various chemical reactions, including oxidation, reduction, and substitution. These properties make it a versatile building block in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances binding affinity to various enzymes and receptors, modulating biological pathways that can lead to therapeutic effects.

Antimicrobial Properties

Recent studies have highlighted the compound's significant antimicrobial activity against Gram-positive bacteria, particularly Staphylococcus aureus. The compound exhibits low minimum inhibitory concentrations (MIC), demonstrating potent bactericidal effects and the ability to inhibit biofilm formation. Notably, it has shown low toxicity in human cultured cells, making it a promising candidate for further development as an antibiotic agent .

Anticancer Activity

Research indicates that derivatives of pyrazole compounds can inhibit lactate dehydrogenase (LDH), an enzyme critical for cancer cell metabolism. Inhibition of LDH leads to reduced lactate production and impaired glycolysis in cancer cell lines such as MiaPaCa2 pancreatic cancer cells . This suggests potential applications in cancer treatment, where targeting metabolic pathways can hinder tumor growth.

Study on Antimicrobial Efficacy

A study conducted on a series of trifluoromethyl phenyl derivatives demonstrated that compounds similar to this compound exhibited strong antibacterial properties. The study involved testing against multiple strains of bacteria, revealing effective growth inhibition and minimal resistance development .

Investigation into Anticancer Properties

Another investigation focused on the inhibition of LDH by pyrazole-based compounds, including the target compound. Results showed that these compounds could effectively reduce lactate levels in treated cancer cells, indicating their potential as metabolic inhibitors in cancer therapy .

Data Tables

Q & A

Basic Research Questions

Q. What are the optimal synthetic methods for preparing 3-methyl-1-phenyl-4-(4-(trifluoromethyl)benzoyl)-1H-pyrazol-5(4H)-one, and how do conventional and non-conventional approaches compare in terms of yield and efficiency?

- Answer : The compound can be synthesized via Knoevenagel condensation of pyrazolone precursors with substituted aldehydes. Conventional methods (e.g., reflux in organic solvents) typically yield 68–79%, while non-conventional methods like microwave irradiation or ultrasonication improve yields to 82–92% due to enhanced reaction kinetics and reduced side reactions . For example, microwave-assisted synthesis reduces reaction times from hours to minutes and minimizes solvent use, aligning with green chemistry principles .

| Method | Yield Range | Reaction Time | Key Advantages |

|---|---|---|---|

| Conventional (reflux) | 68–79% | 3–6 hours | Simplicity, no specialized equipment |

| Microwave | 82–92% | 10–30 minutes | Faster, higher yields, eco-friendly |

| Ultrasonication | 80–88% | 15–45 minutes | Efficient mixing, energy-saving |

Q. Which spectroscopic techniques are most effective for characterizing fluorinated pyrazolone derivatives, and how should researchers interpret complex NMR spectra?

- Answer : Multi-nuclear NMR (¹H, ¹³C, ¹⁹F) is critical. The ¹⁹F NMR is particularly useful for confirming trifluoromethyl group incorporation, while ¹H NMR can identify enol tautomers (e.g., δ 13.0 ppm for enolic -OH in ). However, overlapping signals due to fluorine coupling may require 2D NMR (e.g., COSY, HSQC) or decoupling techniques to resolve regioisomerism . IR spectroscopy confirms lactam C=O stretches (1638–1670 cm⁻¹) and aromatic C-F bonds (1200–1300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve ambiguities in crystal structure determination of fluorinated pyrazolone derivatives using X-ray diffraction?

- Answer : High-resolution X-ray data (≤1.0 Å) and refinement software like SHELXL are essential. For anisotropic displacement parameters, programs like ORTEP for Windows (via WinGX) visualize thermal ellipsoids to detect disorder or twinning . For example, used SHELX to resolve Z/E isomerism in Schiff base derivatives by analyzing bond lengths and torsion angles. Twinning or pseudosymmetry requires careful data integration and validation with tools like PLATON .

Q. What strategies address regioisomerism challenges during Knoevenagel condensation of fluorinated pyrazolone precursors?

- Answer : Regioisomerism arises from competing α/β-site reactivity of aldehydes. Controlled reaction conditions (e.g., low temperature, polar aprotic solvents) favor selective enolate formation. Advanced characterization, such as NOESY NMR or X-ray crystallography, can distinguish isomers. For instance, noted unresolved regioisomers due to complex ¹H-NMR splitting but proposed LC-MS or computational modeling (DFT) for further validation .

Q. How does ultrasound irradiation enhance the synthesis of pyrazolone derivatives, and what parameters optimize scalability?

- Answer : Ultrasonication induces cavitation, accelerating mass transfer and reactant activation. Key parameters include frequency (20–40 kHz), power density (50–100 W/L), and reaction time (15–45 minutes). demonstrated 85% yield improvements for similar derivatives by optimizing these factors. Scale-up requires flow reactors with uniform ultrasonic exposure to maintain efficiency .

Methodological Considerations

Q. What are best practices for refining crystal structures using SHELX software?

- Answer : SHELXL refinement should start with isotropic thermal parameters, progressing to anisotropic refinement for non-H atoms. Hydrogen atoms are placed geometrically or via riding models. For disordered regions (common in flexible substituents), PART instructions or split atoms resolve occupancy issues. Validation with R1/wR2 (<5% discrepancy) and checks for ADP consistency are critical .

Q. How can green chemistry principles be applied to pyrazolone derivative synthesis?

- Answer : Solvent-free conditions (e.g., melt reactions) or reusable catalysts like sulfamic acid ( ) reduce waste. Non-conventional energy sources (microwave, ultrasound) lower energy consumption. Lifecycle assessment (LCA) tools can quantify environmental impact, prioritizing atom economy and E-factor metrics .

Data Contradictions and Validation

Q. How should researchers reconcile discrepancies in reported yields or spectral data for fluorinated pyrazolones?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.